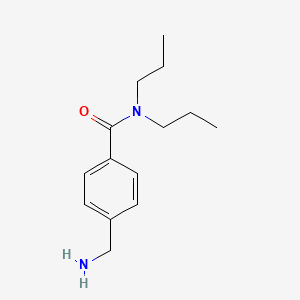

4-(aminomethyl)-N,N-dipropylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H22N2O |

|---|---|

Molecular Weight |

234.34 g/mol |

IUPAC Name |

4-(aminomethyl)-N,N-dipropylbenzamide |

InChI |

InChI=1S/C14H22N2O/c1-3-9-16(10-4-2)14(17)13-7-5-12(11-15)6-8-13/h5-8H,3-4,9-11,15H2,1-2H3 |

InChI Key |

ZVYHOUFVXSGDFR-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C(=O)C1=CC=C(C=C1)CN |

Origin of Product |

United States |

Synthetic Methodologies for 4 Aminomethyl N,n Dipropylbenzamide and Its Analogues

Established Synthetic Pathways to 4-(aminomethyl)benzamides

General and well-established synthetic routes provide the foundational framework for producing a variety of 4-(aminomethyl)benzamide (B1271630) analogues. These pathways are adaptable for the specific synthesis of the N,N-dipropyl derivative.

Ester Amination and Amide Coupling Strategies

A prevalent and versatile method for synthesizing 4-(aminomethyl)benzamides involves a sequential process starting from commercially available benzoic acid esters. This strategy is characterized by the initial introduction of the aminomethyl group, followed by the formation of the final amide bond. nih.gov

The synthesis often commences with a 4-(bromomethyl)benzoic acid ester as the starting material. This compound undergoes a nucleophilic substitution reaction with an amine. In the synthesis of analogues, various cyclic amines like piperidine, morpholine, and 4-methylpiperazine have been successfully used to displace the bromide, yielding the corresponding 4-(aminomethyl)benzoic acid esters. nih.gov For the specific synthesis of the title compound's precursor, dipropylamine (B117675) would be used in this step to form ethyl 4-((dipropylamino)methyl)benzoate.

Following the successful amination of the ester, the resulting 4-(aminomethyl)benzoic acid ester is subjected to basic hydrolysis. nih.gov This step saponifies the ester group, converting it into a carboxylate salt, which is then acidified to yield the corresponding benzoic acid intermediate. To activate this carboxylic acid for the subsequent amidation, it is converted into a more reactive acyl chloride. This is typically achieved by heating the benzoic acid derivative at reflux with thionyl chloride (SOCl2), which cleanly produces the benzoyl chloride intermediate. nih.govvedantu.com

The final step in this sequence is the formation of the amide bond. The benzoyl chloride intermediate is coupled with a desired amine. A common method for this transformation is the Schotten-Baumann reaction, which is conducted in a basic aqueous environment. nih.govchemistnotes.comtifr.res.in The base, typically aqueous sodium hydroxide, serves to neutralize the hydrochloric acid generated during the reaction, which drives the equilibrium towards the formation of the amide product. uomustansiriyah.edu.iq While many documented syntheses use this step to couple the benzoyl chloride with various anilines to produce a range of analogues, the synthesis of 4-(aminomethyl)-N,N-dipropylbenzamide would require coupling the appropriate 4-(aminomethyl)benzoyl chloride with dipropylamine. nih.gov

Table 1: Examples of Amines Used in the Schotten-Baumann Reaction for Benzamide (B126) Synthesis

| Amine Reactant | Resulting Amide Product Core | Reference |

| Aniline | N-phenylbenzamide (Benzanilide) | chemistnotes.comtifr.res.in |

| Phenol | Phenyl Benzoate (Ester) | chemistnotes.com |

| Benzylamine | N-benzylbenzamide | |

| Ammonia | Benzamide | vedantu.com |

Reductive Amination Approaches

Reductive amination offers an alternative and powerful route for the synthesis of amines, including the 4-(aminomethyl) moiety. wikipedia.org This method involves the reaction of a carbonyl group (an aldehyde or ketone) with an amine to form an intermediate imine, which is then reduced to the corresponding amine. masterorganicchemistry.comlibretexts.org This process can be performed in a one-pot reaction where the carbonyl compound, amine, and a selective reducing agent are combined. wikipedia.org

For the synthesis of 4-(aminomethyl)benzamide analogues, a suitable starting material would be a 4-formylbenzoate derivative. This aldehyde can react with an amine in the presence of a reducing agent to form the aminomethyl group. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine intermediate without affecting the initial aldehyde or other functional groups in the molecule. masterorganicchemistry.comcommonorganicchemistry.com Catalytic hydrogenation is another established method for the reduction step. wikipedia.org

Table 2: Common Reducing Agents in Reductive Amination

| Reducing Agent | Typical Solvents | Key Characteristics | Reference |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | DCE, DCM, THF | Water-sensitive; common and effective. | masterorganicchemistry.comcommonorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH3CN) | Methanol (MeOH) | Not water-sensitive; Lewis acids can be added to improve yield. | masterorganicchemistry.comcommonorganicchemistry.com |

| Sodium Borohydride (B1222165) (NaBH4) | Methanol (MeOH), Ethanol (EtOH) | Can also reduce aldehydes/ketones; typically added after imine formation. | commonorganicchemistry.com |

| Catalytic Hydrogen (H2) | Various | Used with catalysts like Platinum, Palladium, or Nickel. | wikipedia.org |

Targeted Synthesis of N,N-Dipropyl Amide Functionality

The formation of the N,N-dipropyl amide is a crucial step in the synthesis of the title compound. This functionality is typically introduced by reacting a benzoic acid derivative with dipropylamine. The most direct method involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, as described previously (Section 2.1.1.2). vedantu.comresearchgate.net The resulting benzoyl chloride can then be reacted with dipropylamine, a secondary amine, to form the desired tertiary amide, this compound.

Alternatively, direct coupling methods can be employed to form the amide bond without isolating the acyl chloride intermediate. These methods utilize coupling reagents that activate the carboxylic acid in situ. Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions. researchgate.netfishersci.co.uk Another approach involves the use of reagents like titanium(IV) chloride (TiCl4) to mediate the direct condensation of a carboxylic acid and an amine. nih.gov These methods provide a milder alternative to the use of thionyl chloride and are suitable for substrates with sensitive functional groups.

Derivatization Strategies for Structural Modification

The core structure of this compound offers several points for chemical modification. Researchers have focused on four main areas for derivatization: introducing conformationally restricted moieties, modifying the aromatic region, varying the tertiary amine group, and incorporating heterocyclic analogues in place of the central phenyl ring.

Introduction of Conformationally Restricted Moieties

To reduce the conformational flexibility of 4-(aminomethyl)benzamide analogues, researchers have synthesized more rigid structures. A notable strategy involves the creation of a conformationally restrained subset of indolines. nih.gov This approach aims to lock the molecule in a specific orientation, which can be beneficial for optimizing interactions with biological targets. The synthesis of these indoline-based analogues, such as compounds 41–50 mentioned in related research, provides a method for exploring the impact of conformational rigidity on activity. nih.gov

Variations in the Tertiary Amine Region

The tertiary amine moiety, originating from the aminomethyl group at the 4-position of the benzamide, is another key area for derivatization. The synthesis generally accommodates the use of various secondary amines, leading to a range of analogues with different tertiary amine substituents. For instance, cyclic amines such as piperidine, morpholine, and 4-methylpiperazine have been successfully incorporated. nih.gov This is achieved by reacting the starting material, a 4-(bromomethyl)benzoic acid ester, with the chosen cyclic amine to produce the corresponding 4-(aminomethyl)benzoic acid ester intermediate. nih.gov This intermediate is then carried forward to the final product. This strategy allows for the systematic alteration of the size, shape, and polarity of the tertiary amine group.

Incorporation of Heterocyclic Analogs

Replacing the central benzene (B151609) ring with a heterocyclic system is a significant structural modification that has been explored. This bioisosteric replacement can alter the compound's physicochemical properties, such as polarity and hydrogen bonding capacity. Thiophene analogues of 4-(aminomethyl)benzamides have been synthesized. nih.gov The synthesis for these compounds starts from a commercially available material like methyl 5-(bromomethyl)thiophene-2-carboxylate. nih.gov This starting material undergoes a similar synthetic sequence as its benzene counterpart, including conversion to an intermediate thiophene-2-carbonyl chloride, to yield the final heterocyclic analogues. nih.gov

Advanced Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, a detailed molecular map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Interpretation

In a hypothetical ¹H NMR spectrum of 4-(aminomethyl)-N,N-dipropylbenzamide, distinct signals would be expected for each unique proton environment.

Aromatic Protons: The protons on the benzene (B151609) ring would typically appear in the downfield region (approx. δ 7.0-8.0 ppm). Due to the para-substitution pattern, two distinct signals, each integrating to 2H, would be anticipated. These would likely present as a pair of doublets.

Aminomethyl Protons (-CH₂NH₂): A singlet or a broadened signal corresponding to the methylene (B1212753) protons of the aminomethyl group would be expected, likely in the range of δ 3.5-4.0 ppm. The adjacent amino protons (-NH₂) would appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration.

N,N-dipropyl Protons: The two propyl groups attached to the amide nitrogen would show three distinct sets of signals:

A triplet for the terminal methyl (-CH₃) protons.

A multiplet (likely a hextet) for the methylene protons adjacent to the methyl group (-CH₂CH₃).

A triplet for the methylene protons directly attached to the nitrogen atom (N-CH₂-). Due to the electronic environment of the amide, these protons would be the most downfield of the propyl signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom generates a distinct signal.

Carbonyl Carbon (C=O): The amide carbonyl carbon is characteristically found far downfield, typically in the δ 165-175 ppm region.

Aromatic Carbons: The benzene ring would show four distinct signals: two for the protonated carbons and two for the quaternary (substituted) carbons. The carbon bearing the aminomethyl group and the carbon bearing the amide group would have unique chemical shifts.

Aminomethyl Carbon (-CH₂NH₂): This carbon signal would be expected in the δ 40-50 ppm range.

N,N-dipropyl Carbons: The three unique carbons of the propyl chains would appear in the upfield region of the spectrum. The carbon directly bonded to the nitrogen (N-CH₂) would be the most deshielded of the three, followed by the central methylene carbon, and finally the terminal methyl carbon.

Hypothetical ¹³C NMR Data Table

| Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O | 168 - 172 |

| Aromatic C (quaternary, C-C=O) | 135 - 140 |

| Aromatic C (quaternary, C-CH₂NH₂) | 140 - 145 |

| Aromatic CH | 125 - 130 |

| Aminomethyl CH₂ | 40 - 50 |

| N-CH₂ (propyl) | 45 - 55 |

| N-CH₂-CH₂ (propyl) | 20 - 25 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. For this compound (C₁₄H₂₂N₂O), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula with a high degree of confidence.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that typically generates the protonated molecule, [M+H]⁺. For this compound, the ESI-MS spectrum would be expected to show a prominent ion at a mass-to-charge ratio (m/z) corresponding to the molecular weight plus the mass of a proton. The basic nitrogen of the aminomethyl group would be a likely site of protonation.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Key expected vibrational bands for this compound would include:

N-H Stretching: Vibrations from the primary amine (-NH₂) would appear as one or two bands in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=O Stretching: A strong, sharp absorption band for the amide carbonyl group would be prominent in the region of 1630-1680 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations would be visible in the 1450-1600 cm⁻¹ range.

N-H Bending: The bending vibration of the N-H bonds in the primary amine would likely appear around 1590-1650 cm⁻¹.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound reveals characteristic absorption bands that confirm its structural features.

The primary amine (–NH₂) group is identified by the symmetric and asymmetric stretching vibrations that typically appear in the 3500-3300 cm⁻¹ region. The carbonyl (C=O) group of the tertiary amide shows a strong absorption band, which is a prominent feature in the spectrum. The presence of the aromatic ring is confirmed by C=C stretching vibrations within the ring and C-H stretching vibrations.

Key vibrational frequencies observed in the FT-IR spectrum provide clear evidence for the compound's structure. The N-H stretching of the aminomethyl group, the C=O stretching of the amide, and various vibrations from the substituted benzene ring are all identifiable.

Interactive Table: FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3500 - 3300 |

| C-H Stretch (aromatic) | Benzene Ring | 3100 - 3000 vscht.cz |

| C-H Stretch (aliphatic) | Propyl Groups (-CH₂, -CH₃) | 3000 - 2850 |

| C=O Stretch | Tertiary Amide | ~1630 |

| N-H Bend (scissoring) | Primary Amine (-NH₂) | 1650 - 1580 |

| C=C Stretch (in-ring) | Benzene Ring | 1600 - 1450 vscht.cz |

| C-N Stretch | Amide and Amine | 1400 - 1000 |

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing FT-IR, FT-Raman spectroscopy provides information on molecular vibrations, but is based on the scattering of light rather than absorption. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.

For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic ring's C=C and C-H stretching vibrations. The symmetric vibrations of the propyl groups' C-C backbone would also be prominent. While specific experimental data for this exact compound is not widely published, analysis of similar benzamide (B126) structures allows for the prediction of key Raman shifts. nih.govresearchgate.net The non-polar nature of the benzene ring and the C-C bonds of the alkyl chains makes them well-suited for Raman analysis.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction Applications

In the case of this compound, a single crystal X-ray structure would definitively establish the orientation of the N,N-dipropyl group relative to the benzamide plane and the conformation of the aminomethyl substituent. mdpi.com Such studies reveal that intermolecular hydrogen bonds involving the amide group are often a key interaction in the crystal structures of related benzamides. nih.gov The crystal structure would provide precise data on the unit cell dimensions and space group.

Interactive Table: Representative Crystallographic Parameters for a Benzamide Derivative

| Parameter | Description | Example Value |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a (Å) | Unit cell dimension along the a-axis. | 10.5 |

| b (Å) | Unit cell dimension along the b-axis. | 15.2 |

| c (Å) | Unit cell dimension along the c-axis. | 9.8 |

| β (°) | Angle of the unit cell. | 105.6 |

| Z | Number of molecules per unit cell. | 4 |

Note: The values in this table are illustrative for a representative benzamide and not specific experimental data for this compound.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is indispensable for separating the components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of pharmaceutical and chemical compounds. For this compound, a reverse-phase HPLC method is typically employed. In this setup, the compound is passed through a non-polar stationary phase (like C18) with a polar mobile phase.

The purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. The retention time is a characteristic property of the compound under specific chromatographic conditions. Method development involves optimizing the mobile phase composition (e.g., acetonitrile (B52724) and water ratio), flow rate, and column temperature to achieve a sharp, symmetrical peak with good separation from any impurities.

Interactive Table: Typical HPLC Parameters for Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Computational Chemistry and Theoretical Modeling of 4 Aminomethyl N,n Dipropylbenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is extensively applied to predict the molecular properties of chemical compounds. While specific DFT studies on 4-(aminomethyl)-N,N-dipropylbenzamide are not extensively documented, analysis of closely related benzamide (B126) derivatives provides a strong basis for understanding its characteristics. For instance, studies on compounds like 4-amino-N-[2 (diethylamino) ethyl] benzamide offer a template for the expected outcomes of such calculations. mdpi.com

Geometry Optimization and Electronic Structure Analysis

Geometry optimization using DFT allows for the determination of the most stable three-dimensional conformation of the molecule. For a molecule like this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. The electronic structure analysis, including the determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, is crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.com

Based on analogous compounds, the optimized geometry would likely show the propyl chains in a staggered conformation to minimize steric hindrance. The benzamide core would be largely planar, with the aminomethyl group providing a flexible linker.

Table 1: Predicted Electronic Properties of a Benzamide Derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.98 |

| LUMO Energy | -1.25 |

| Energy Gap (HOMO-LUMO) | 4.73 |

Data is representative of a similar benzamide derivative and used for illustrative purposes.

Prediction of Vibrational Wavenumbers and Spectral Assignments

Theoretical vibrational analysis via DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies, researchers can assign specific spectral peaks to the corresponding molecular motions, such as stretching, bending, and torsional vibrations. This theoretical spectrum can be compared with experimental data to confirm the molecular structure. For this compound, key vibrational modes would include the C=O stretching of the amide, N-H bending of the aminomethyl group, and C-N stretching of the dipropylamino group. mdpi.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of a Benzamide Derivative

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Amide) | Stretching | 1650-1680 |

| N-H (Amine) | Bending | 1590-1650 |

| C-N (Amide) | Stretching | 1240-1280 |

| C-N (Aliphatic) | Stretching | 1100-1200 |

Data is representative of a similar benzamide derivative and used for illustrative purposes.

Potential Energy Surface Scan Studies

Potential Energy Surface (PES) scans are conducted to explore the conformational landscape of a molecule by systematically varying specific dihedral angles and calculating the corresponding energy. For this compound, a PES scan around the rotatable bonds of the aminomethyl linker and the propyl groups would reveal the most stable conformers and the energy barriers between them. This information is critical for understanding the molecule's flexibility, which can influence its binding to a receptor. biorxiv.org

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor.

Ligand-Protein Interaction Profiling

Table 3: Potential Ligand-Protein Interactions for this compound

| Interaction Type | Molecular Moiety | Potential Interacting Residues |

|---|---|---|

| Hydrogen Bond Donor | Aminomethyl N-H | Asp, Glu, Ser, Thr |

| Hydrogen Bond Acceptor | Carbonyl Oxygen | Arg, Lys, His, Gln, Asn |

| π-π Stacking | Phenyl Ring | Phe, Tyr, Trp, His |

Binding Affinity Predictions

Binding affinity prediction is a key outcome of molecular docking simulations, often expressed as a binding energy or an inhibition constant (Ki). mdpi.com This value provides an estimation of the strength of the interaction between the ligand and the protein. A lower binding energy indicates a more stable complex and potentially a more potent compound. The binding affinity of this compound would be influenced by the number and strength of the interactions identified in the ligand-protein interaction profiling. The flexibility of the aminomethyl linker can play a crucial role in achieving an optimal binding pose, thereby enhancing the binding affinity. nih.gov

Table 4: Representative Binding Affinity Predictions for Benzamide Derivatives against a Protein Kinase

| Compound | Binding Energy (kcal/mol) |

|---|---|

| Benzamide Derivative 1 | -8.5 |

| Benzamide Derivative 2 | -9.2 |

| Benzamide Derivative 3 | -7.9 |

Data is representative of similar compounds and used for illustrative purposes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to analyze the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic "evolution" of the molecular system, revealing information about its conformational flexibility, stability, and interactions with its surroundings. youtube.combonvinlab.org

For this compound, an MD simulation would typically be initiated by defining the molecule's three-dimensional structure and placing it within a simulation box, often filled with a solvent like water to mimic physiological conditions. The interactions between atoms are described by a force field, a set of parameters that define the potential energy of the system. The simulation then proceeds in discrete time steps, typically on the order of femtoseconds, to trace the trajectory of each atom. bonvinlab.org

In Silico Prediction of Molecular Descriptors

In silico methods are widely used to predict the physicochemical properties of molecules, which are known as molecular descriptors. scispace.com These descriptors are numerical values that quantify different aspects of a molecule's structure and are crucial in understanding its behavior, including its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net Quantitative structure-activity relationship (QSAR) models frequently employ these descriptors to correlate a molecule's structure with its biological activity. scispace.com

For this compound, a variety of molecular descriptors can be calculated using specialized software. These descriptors provide a comprehensive profile of the molecule's characteristics.

Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 248.37 g/mol | The mass of one mole of the compound. |

| LogP (Octanol-Water Partition Coefficient) | 2.85 | Indicates the lipophilicity of the molecule, affecting its solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 41.57 Ų | Represents the surface area of polar atoms, influencing cell permeation. |

| Number of Hydrogen Bond Donors | 1 | The aminomethyl group can donate a hydrogen bond. |

| Number of Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the nitrogen of the aminomethyl group can accept hydrogen bonds. |

| Rotatable Bonds | 7 | Indicates the molecule's conformational flexibility. |

| Molar Refractivity | 76.4 cm³ | Relates to the molecule's volume and polarizability. |

Note: The values presented in this table are theoretical predictions based on the structure of this compound and have not been experimentally verified.

Collision Cross Section (CCS) is a key physicochemical property that reflects the size and shape of an ion in the gas phase. nih.gov It is determined by the ion's interaction with a neutral buffer gas in an ion mobility spectrometer. nih.gov As a rotationally averaged surface area, the CCS value is a unique structural fingerprint that can aid in the identification of unknown compounds by comparing experimental values with predicted ones. nih.gov

The prediction of CCS values has become an important aspect of computational chemistry, often utilizing machine learning models trained on large datasets of experimentally measured CCS values. nih.govbiorxiv.org These models use various molecular descriptors to calculate a theoretical CCS value for a given ion.

For this compound, predicted CCS values can be calculated for different ionic forms (adducts) that might be observed in mass spectrometry. ccsbase.net These predictions are valuable for confirming the compound's identity in complex mixtures. nih.gov

Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | Predicted CCS (Ų) | Ion Formula |

|---|---|---|

| [M+H]⁺ | 155.2 | [C₁₅H₂₅N₂O]⁺ |

| [M+Na]⁺ | 159.8 | [C₁₅H₂₄N₂ONa]⁺ |

| [M+K]⁺ | 164.1 | [C₁₅H₂₄N₂OK]⁺ |

| [M+NH₄]⁺ | 162.5 | [C₁₅H₂₈N₃O]⁺ |

Note: The values presented in this table are theoretical predictions and serve as an illustrative example. Actual experimental values may vary.

Structure Activity Relationship Sar Studies of 4 Aminomethyl N,n Dipropylbenzamide Derivatives

Systematic Modification and Activity Correlation

The core structure of 4-(aminomethyl)-N,N-dipropylbenzamide offers several points for modification, allowing researchers to probe the chemical space around this scaffold. These modifications can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

The amide linkage in this compound is a critical component for its biological activity. Variations in the substituents on the amide nitrogen can lead to profound changes in efficacy. Studies on related 4-(aminomethyl)benzamide (B1271630) series have shown that the nature of the N-alkyl groups plays a significant role in target engagement.

For instance, in a series of 4-(aminomethyl)benzamides investigated as Ebola virus entry inhibitors, modifications to the amide substituents were explored. While the N,N-dipropyl motif is a common feature in dopamine (B1211576) receptor ligands, this study explored other N-alkyl and N-cycloalkyl groups. The data suggests that the size and nature of these substituents are crucial for activity.

| Compound | Amide Substituent (R) | EC50 (µM) for Ebola Virus Entry Inhibition |

|---|---|---|

| Analog 1 | N,N-dipropyl | Data not available in this specific study |

| Analog 2 | N,N-diethyl | >25 |

| Analog 3 | N-propyl, N-cyclopropyl | 5.4 |

| Analog 4 | Piperidin-1-yl | 0.51 |

| Analog 5 | Morpholino | 1.1 |

This table presents data from a study on 4-(aminomethyl)benzamides as Ebola virus entry inhibitors and illustrates the effect of amide substituent variations on antiviral activity. The specific N,N-dipropyl derivative was not reported in this series.

Substitutions on the phenyl ring of the benzamide (B126) core are a key strategy to modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for its biological target. For dopamine D2 receptor antagonists, the pattern of substitution on the aromatic ring is a well-established determinant of activity. nih.gov

In studies of substituted benzamides, it has been shown that the presence, nature, and position of substituents on the aromatic ring can dramatically alter receptor affinity. For example, research on ligands for the D4 dopamine receptor revealed that polar substituents at the meta (5-) and/or para (4-) positions of the benzamide ring can enhance binding affinity. nih.govnih.gov While this study did not focus on 4-(aminomethyl) derivatives specifically, it highlights the importance of the substitution pattern on the aromatic ring for dopamine receptor interaction. nih.govnih.gov

In the context of antiviral 4-(aminomethyl)benzamides, substitutions on the aromatic ring also played a critical role.

| Compound | Aromatic Ring Substitution | EC50 (µM) for Ebola Virus Entry Inhibition |

|---|---|---|

| Analog 6 | Unsubstituted | Data not available in this specific study |

| Analog 7 | 2-fluoro | 0.28 |

| Analog 8 | 3-fluoro | 0.31 |

| Analog 9 | 2,3-difluoro | 0.13 |

| Analog 10 | 3-chloro | 0.20 |

This table is based on findings from research into 4-(aminomethyl)benzamides as inhibitors of Ebola virus entry, demonstrating how different substitutions on the aromatic ring can modulate antiviral potency.

The tertiary amine portion of this compound is crucial for its interaction with many biological targets, often forming a key salt bridge or hydrogen bond with the receptor. Altering the substituents on the tertiary amine can impact the basicity (pKa), lipophilicity, and steric profile of the molecule.

In the development of dopamine D2 receptor ligands, the nature of the amine substituent is a critical factor. For example, in a series of eticlopride-based bitopic ligands, modifications to the pyrrolidine (B122466) ring, which serves a similar function to the N,N-dipropylaminomethyl group, were investigated. nih.gov It was found that small N-alkyl groups on the pyrrolidine were poorly tolerated, but the addition of a linker and a secondary pharmacophore could improve affinities. nih.gov This suggests that the steric bulk and chemical nature of the group attached to the aminomethyl linker are important for receptor interaction.

The study on antiviral 4-(aminomethyl)benzamides also explored variations of the tertiary amine.

| Compound | Tertiary Amine Moiety | EC50 (µM) for Ebola Virus Entry Inhibition |

|---|---|---|

| Analog 11 | N,N-dipropylaminomethyl | Data not available in this specific study |

| Analog 12 | (1-propylpiperidin-4-yl)amino | 0.14 |

| Analog 13 | (1-benzylpiperidin-4-yl)amino | 0.046 |

| Analog 14 | (1-isobutylpiperidin-4-yl)amino | 0.088 |

| Analog 15 | Indolin-1-ylmethyl | 0.023 |

This table illustrates the impact of modifying the tertiary amine portion of 4-(aminomethyl)benzamide derivatives on their activity as Ebola virus entry inhibitors.

Mechanistic Insights from SAR Analysis

The collective data from SAR studies provide valuable insights into the potential binding modes of this compound derivatives with their biological targets. For dopamine receptors, it is understood that the tertiary amine often engages with an acidic residue, such as aspartate, in the transmembrane domain. nih.gov The benzamide portion typically occupies a pocket where aromatic and hydrogen bonding interactions are significant. The SAR data suggests that the substituents on the aromatic ring can fine-tune these interactions, potentially by influencing the electronic distribution or by making direct contact with the receptor. nih.govnih.gov

The observation that polar substituents in the meta- and para-positions of the benzamide ring can enhance affinity for the D4 receptor suggests that this region of the binding pocket can accommodate or may even favor interactions with hydrogen bond donors or acceptors. nih.govnih.gov The variability in activity with different amide N-alkyl groups points to a defined space in the binding pocket that can be explored to optimize van der Waals interactions and lipophilicity.

Investigative Studies on Biological Activities Non Clinical Focus

Antiviral Activity Research

Research has identified the 4-(aminomethyl)benzamide (B1271630) scaffold as a promising basis for the development of potent antiviral agents, particularly against deadly filoviruses.

Inhibition of Filovirus Entry (Ebola Virus, Marburg Virus)

A series of 4-(aminomethyl)benzamide derivatives have been discovered as remarkably potent small molecule inhibitors of Ebola virus (EBOV) and Marburg virus (MARV) entry into host cells. nih.govnih.govresearchgate.net These compounds represent a significant advancement in the search for effective therapies against the highly lethal hemorrhagic fevers caused by these viruses. nih.gov

Initial screening identified a lead compound, designated CBS1118, which demonstrated broad-spectrum activity with EC₅₀ values under 10 μM for both EBOV and MARV. nih.gov Subsequent structural optimization led to the synthesis of superior inhibitors. nih.gov Notably, compounds identified as 20, 23, 32, 33, and 35 in research studies have shown enhanced inhibitory action against infectious strains of both Ebola (Mayinga variant) and Marburg (Angola variant) viruses. nih.govnih.govresearchgate.net This activity establishes the 4-(aminomethyl)benzamide chemical class as a suitable candidate for further development into therapeutic agents to control filovirus infections. nih.govcdc.gov

Table 1: Antiviral Activity of Lead Compound CBS1118 This interactive table summarizes the initial findings for the lead compound from the 4-(aminomethyl)benzamide series.

| Virus Target | Assay Type | Cell Line | EC₅₀ (μM) | Source |

|---|---|---|---|---|

| Ebola Virus (EBOV) | Pseudovirion | Vero | < 10 | nih.gov |

| Marburg Virus (MARV) | Pseudovirion | Vero | < 10 | nih.gov |

| Ebola Virus (EBOV) | Wild Type | HeLa | Data not specified | nih.gov |

| Marburg Virus (MARV) | Wild Type | HeLa | Data not specified | nih.gov |

Application of Viral Pseudotyping Systems in Mechanism Studies

The study of highly pathogenic viruses like EBOV and MARV requires stringent biosafety level 4 (BSL-4) containment facilities, which poses significant logistical challenges for drug discovery. nih.govnih.gov To circumvent this, researchers have extensively used a surrogate system known as viral pseudotyping. nih.govnih.gov

This system involves combining the envelope glycoprotein (B1211001) of a highly pathogenic virus (like the Ebola glycoprotein) with the core components of a less dangerous, replication-deficient virus, such as a lentivirus or vesicular stomatitis virus (VSV). nih.govnih.govnih.gov The resulting pseudotyped virus particles can mimic the entry process of the original pathogenic virus—as the glycoprotein determines host cell interaction—but can be safely handled in BSL-2 laboratories. nih.govnih.gov In the investigation of 4-(aminomethyl)benzamides, this pseudovirus system was instrumental in the initial high-throughput screening and identification of compounds that specifically inhibit EBOV and MARV entry. nih.gov

High-Throughput Screening (HTS) Methodologies for Inhibitor Identification

The initial discovery of the 4-(aminomethyl)benzamide class as a filovirus inhibitor was accomplished through a robust, cell-based high-throughput screening (HTS) protocol. nih.gov Researchers screened a library of 10,000 small molecules from the ChemBridge Small Molecule Library to identify compounds that could block the entry of filovirus pseudovirions. nih.gov

HTS assays are designed to test thousands of compounds rapidly and efficiently. asm.org In this context, the assay was configured to detect the inhibition of viral entry, often using a reporter gene (like luciferase) within the pseudovirus that produces a measurable signal upon successful entry into a host cell. nih.gov A reduction in this signal in the presence of a test compound indicates inhibitory activity. nih.gov This HTS campaign successfully identified several "hit" compounds, including the 4-(aminomethyl)benzamide series, which were then selected for further validation against the authentic, wild-type Ebola and Marburg viruses. nih.gov

Enzyme Inhibition Studies

The benzamide (B126) chemical structure is featured in various compounds investigated for enzyme inhibitory properties. This section reviews the specified enzyme targets in the context of the 4-(aminomethyl)-N,N-dipropylbenzamide scaffold.

Aspartyl Protease Inhibition (e.g., BACE-1, Plasmepsins, Cathepsin-D)

Aspartyl proteases are a class of enzymes involved in various physiological and pathological processes, making them attractive drug targets. nih.gov

Beta-secretase 1 (BACE-1): Inhibition of BACE-1 is a primary strategy in the development of treatments for Alzheimer's disease, as this enzyme is crucial for the production of amyloid-β peptides. nih.govembopress.org While specific studies on this compound were not found, related research has explored aminomethyl-derived linkers as a novel component in BACE-1 inhibitors, designed to improve properties like brain penetration. nih.gov These studies often focus on achieving high selectivity for BACE-1 over related proteases like Cathepsin-D. nih.govnih.gov

Plasmepsins: These are aspartyl proteases found in the Plasmodium parasite and are essential for its life cycle, making them a key target for antimalarial drugs. nih.govnih.gov Research into plasmepsin inhibitors has explored various chemical classes, but studies specifically detailing the activity of this compound against these enzymes were not identified in the reviewed literature.

Cathepsin-D: This is a lysosomal aspartyl protease involved in cellular protein degradation. As noted, it is often used in counter-screens during the development of BACE-1 inhibitors to ensure the selectivity of the drug candidate. nih.govnih.gov

No direct experimental data on the inhibition of BACE-1, plasmepsins, or Cathepsin-D by this compound was available in the reviewed sources.

Protein Tyrosine Kinase Inhibition (e.g., Bcr-Abl)

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML). nih.gov Inhibition of this kinase is a validated and highly successful therapeutic strategy. nih.govnih.gov The development of kinase inhibitors like Imatinib, a benzamide derivative, revolutionized CML treatment. nih.gov However, research literature specifically investigating the inhibitory activity of this compound against the Bcr-Abl protein tyrosine kinase was not found.

Receptor Binding and Modulation (Relevance to Benzamide Class Research)

The benzamide scaffold is a well-established pharmacophore in medicinal chemistry, known for its interaction with various receptors in the central nervous system (CNS) and other biological systems. Substituted benzamides (SBAs) have been extensively studied for their affinity for dopamine (B1211576) and serotonin (B10506) receptors.

Research has shown that SBAs exhibit varied affinities for dopamine receptor subtypes. nih.gov While affinities are often similar between D2 and D3 receptors, they differ significantly at the D4 subtype. nih.gov Specific substitutions on the benzamide ring can mediate interactions with key amino acid residues, such as Thr7.39 in the D4 receptor's transmembrane helix 7, leading to enhanced binding affinity for certain ligands. nih.gov This highlights the potential for developing subtype-selective compounds by modifying the benzamide structure. nih.gov

Benzamides are also recognized as potent antagonists for the 5-HT₃ receptor, a ligand-gated ion channel involved in emesis and other neurological processes. nih.govacs.org Structure-activity relationship (SAR) studies have led to the development of novel benzamides with high-affinity binding to 5-HT₃ receptor sites, with some compounds demonstrating Kᵢ values in the nanomolar range. nih.gov Similarly, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide and its analogs have been identified as highly selective and potent agonists for the delta opioid receptor, with IC₅₀ values as low as 0.87 nM. nih.gov

More recently, the benzamide class has been explored for its role as allosteric modulators. Aryl benzamide derivatives have been profiled as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a target for treating CNS disorders. mdpi.com In silico studies reveal that these molecules bind within the seven-transmembrane domain of the receptor, stabilized by a combination of hydrophobic, hydrogen-bond, and π–π stacking interactions. mdpi.com Furthermore, tris-benzamides have been investigated as modulators of estrogen receptor (ER) coregulator binding, with some derivatives showing high binding affinity to ERα and potent cell growth inhibition in ER+ breast cancer cells. acs.org These studies demonstrate the versatility of the benzamide scaffold in targeting a wide array of receptors through various interaction modalities.

Antimicrobial Potential (from related Schiff base complexes)

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, represent an important class of compounds with a broad spectrum of biological activities, including antimicrobial potential. nih.govsciencepublishinggroup.com The imine or azomethine group (–C=N–) is considered essential for their biological activity. nih.gov The antimicrobial efficacy of Schiff bases is often enhanced upon chelation with metal ions. sciencepublishinggroup.comnih.gov

Numerous studies have demonstrated the in vitro antibacterial and antifungal activities of Schiff bases derived from various amine precursors and their metal complexes. nih.govnih.govresearchgate.netresearchgate.netnih.gov These compounds are typically evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govnih.gov For instance, Schiff bases derived from 4-aminoantipyrine (B1666024) have shown activity against bacteria such as B. subtilis, S. aureus, and E. coli, and fungi like A. niger. mdpi.comnih.gov Similarly, a series of Schiff bases of 4-(4-aminophenyl)-morpholine exhibited moderate to potent activity against several bacterial and fungal species, with minimum inhibitory concentrations (MICs) determined for the most active compounds. nih.gov

The introduction of metal ions (e.g., Zn(II), Cu(II), Ni(II)) to form Schiff base complexes often results in significantly higher antimicrobial activity compared to the free ligands. nih.govnih.gov This enhancement is thought to be due to factors such as increased lipophilicity, which facilitates penetration through microbial cell membranes.

The table below summarizes the antimicrobial activity of selected Schiff base derivatives from the literature, illustrating their potential against various microorganisms.

| Compound/Complex | Test Organism | Activity (MIC/Zone of Inhibition) | Reference |

| 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine | Staphylococcus aureus | MIC: 25 µg/ml | nih.gov |

| 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine | Micrococcus luteus | MIC: 16 µg/ml | nih.gov |

| 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine | Escherichia coli | MIC: 29 µg/ml | nih.gov |

| 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine | Candida albicans | MIC: 20 µg/ml | nih.gov |

| Benzimidazole Schiff base (Compound 3c) | Klebsiella pneumoniae | MIC: 7.8 µg/mL | researchgate.net |

| Benzimidazole Schiff base (Compound 3c) | Escherichia coli | MIC: 7.8 µg/mL | researchgate.net |

| Ni(II) Schiff Base Complex (C1) | Candida neoformans | MIC: 48.83 µg/mL | mtu.edu |

| Ni(II) Schiff Base Complex (C1) | Candida albicans | MIC: 48.83 µg/mL | mtu.edu |

| Ni(II) Schiff Base Complex (C2) | Pseudomonas aeruginosa | MIC: 390.6 µg/mL | mtu.edu |

| Ni(II) Schiff Base Complex (C2) | Enterococcus faecalis | MIC: 390.6 µg/mL | mtu.edu |

Advanced Methodologies and Analytical Approaches in 4 Aminomethyl N,n Dipropylbenzamide Research

Quantitative Analytical Methods Development (General Analytical Chemistry Context)

The development of quantitative analytical methods for a specific compound like 4-(aminomethyl)-N,N-dipropylbenzamide is a systematic process designed to ensure that the chosen method is suitable for its intended purpose. This process, often guided by international standards, involves establishing that the method is accurate, specific, precise, and robust. jddtonline.info

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in modern analytical chemistry and would be a primary candidate for the quantitative analysis of this compound. The development of an HPLC method would involve several key steps:

Column Selection: A variety of stationary phases could be screened to achieve optimal separation of the analyte from any impurities. For a compound with the structural features of this compound, a reversed-phase column, such as a C18, would likely be a starting point.

Mobile Phase Optimization: The composition of the mobile phase, typically a mixture of an aqueous component (like water with a buffer) and an organic solvent (such as acetonitrile (B52724) or methanol), would be meticulously adjusted to achieve the desired retention time and peak shape. The pH of the aqueous phase could also be a critical parameter to control the ionization state of the aminomethyl group.

Detector Selection: A UV detector would be a common choice, with the detection wavelength optimized for maximum absorbance by the benzamide (B126) chromophore.

Method Validation: Once the chromatographic conditions are established, the method must be validated to demonstrate its reliability. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

For instance, in the development of an HPLC method for a structurally related compound, 4-hexylresorcinol, validation parameters were rigorously established. The method demonstrated excellent linearity and recoveries ranging from 92.54% to 97.67% with RSDs between 0.07% and 1.88%. nih.gov Such a systematic approach would be essential for developing a reliable HPLC method for this compound.

| Parameter | Typical Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 98.0% to 102.0% |

| Precision (RSD) | ≤ 2% |

| Specificity | No interference at the retention time of the analyte |

Bioanalytical Techniques for Compound Detection and Quantification in Research Matrices

When studying a compound in biological systems, it is necessary to employ bioanalytical techniques that can detect and quantify the analyte in complex matrices such as plasma, serum, or tissue homogenates. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical applications due to its high sensitivity and selectivity. nih.gov

The development of an LC-MS/MS method for this compound in a research matrix would involve:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction. For example, a simple protein precipitation with acetonitrile is often effective for plasma samples. nih.gov

Chromatographic Separation: Similar to HPLC, an LC system is used to separate the analyte from other components in the extracted sample before it enters the mass spectrometer.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated or deprotonated molecule of this compound) and then fragmenting it to produce a characteristic product ion. The transition from the precursor to the product ion is highly specific to the analyte, providing excellent selectivity.

Method Validation: Bioanalytical method validation includes the same parameters as general quantitative methods (linearity, accuracy, precision, etc.) but also includes assessments of matrix effects and stability under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

A hypothetical LC-MS/MS method for this compound might utilize the following parameters, extrapolated from methods for similar small molecules:

| Parameter | Example Value/Condition |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition | To be determined experimentally |

The successful development and validation of such bioanalytical methods are paramount for conducting meaningful preclinical research, enabling the accurate measurement of the compound's concentration in biological samples.

Future Research Directions and Translational Perspectives Non Clinical

Rational Design of Enhanced Derivatives for Specific Biological Targets

The core structure of 4-(aminomethyl)-N,N-dipropylbenzamide is ripe for rational drug design and derivatization to enhance its affinity and selectivity for specific biological targets. The 4-aminobenzoic acid (PABA) scaffold is a common building block in medicinal chemistry, found in drugs with a wide range of therapeutic effects. mdpi.com By systematically modifying the N,N-dipropylamide and the aminomethyl groups, new analogues with improved biological activities can be developed. researchgate.netnih.gov For instance, the synthesis of derivatives of the related 4-aminobenzoic acid has been shown to yield compounds with potential antimicrobial and cytotoxic properties. mdpi.comnih.gov

Future efforts could focus on creating a library of derivatives by introducing various substituents on the phenyl ring or by altering the alkyl chains on the amide nitrogen. This approach, known as molecular hybridization, has been successfully used to combine pharmacophores and tune the biological activities of the resulting molecules. nih.gov Computational modeling and docking studies can be employed to predict the binding of these new derivatives to target proteins, guiding the synthetic efforts towards compounds with the highest potential.

Exploration of Novel Target Interactions and Pathways

A key area of future research will be the identification and validation of novel biological targets and pathways modulated by this compound and its derivatives. The related molecule, 4-(aminomethyl)benzoic acid, is known to be a competitive inhibitor of the peptide transporter PepT1. medchemexpress.comnih.gov This suggests that this compound could also interact with transporters or other proteins that recognize dipeptide-like structures.

Systems biology approaches, including transcriptomics and proteomics, could be employed to elucidate the molecular mechanisms of action. nih.gov By treating cells with the compound and analyzing the resulting changes in gene and protein expression, researchers can identify the pathways that are most significantly affected. This unbiased approach may reveal unexpected targets and open up new therapeutic possibilities. Furthermore, investigating its effects on pathways implicated in diseases like cancer or neurodegenerative disorders, where related benzamides have shown activity, could be a fruitful line of inquiry. researchgate.net

Development of Advanced Synthetic Strategies for Scalable Production

To facilitate extensive preclinical and potential future clinical studies, the development of efficient and scalable synthetic routes for this compound is crucial. Current synthetic methods for related compounds often involve multiple steps and may not be suitable for large-scale production. chemicalbook.comgoogle.com Research into novel catalytic systems and process optimization will be necessary to improve yield, reduce costs, and minimize environmental impact. google.com

One potential starting point is the scalable synthesis of tranexamic acid, a structurally related compound, which has been achieved under modest reaction conditions. researchgate.net Adapting such methodologies could provide a robust platform for the production of this compound. Furthermore, the development of solid-phase synthesis techniques, which have been utilized for derivatives of 4-(aminomethyl)benzoic acid in the context of peptide synthesis, could enable the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies. sigmaaldrich.comnih.gov

Applications in Chemical Biology as Research Tools

Beyond its potential therapeutic applications, this compound and its derivatives could be developed into valuable chemical biology tools to probe biological systems. For example, by attaching fluorescent tags or other reporter groups, researchers can create molecular probes to visualize and track the localization and dynamics of its biological targets within living cells. beilstein-journals.org The development of such probes has been instrumental in discovering natural products and understanding their mechanisms of action. beilstein-journals.org

Given that 4-(aminomethyl)benzoic acid is a non-translocated inhibitor of PepT1, derivatives of this compound could be designed as specific, non-transportable ligands for studying transporter biology. nih.gov These tools would be invaluable for dissecting the roles of specific transporters in health and disease without the confounding effects of substrate translocation.

Deepening Mechanistic Understanding through Advanced Biophysical Techniques

A thorough understanding of the molecular interactions between this compound and its biological targets is essential for its development. Advanced biophysical techniques can provide detailed insights into the binding thermodynamics, kinetics, and structural basis of these interactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(aminomethyl)-N,N-dipropylbenzamide, and how do reaction conditions influence yield?

- Methodology :

- Route 1 : Start with 4-(chloromethyl)benzoyl chloride. React with dipropylamine in anhydrous DCM using a coupling agent like HBTU and a base (e.g., NEt₃) to form the amide bond .

- Route 2 : Substitute the chloro group in 4-chloro-N,N-dipropylbenzamide (NSC 6038) via nucleophilic amination using ammonia or a protected amine source under high-pressure conditions .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol. Monitor purity via TLC and HPLC .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Analyze -NMR for aromatic protons (δ 7.2–7.8 ppm) and aminomethyl protons (δ 3.8–4.2 ppm). Confirm N,N-dipropyl groups via -NMR (quaternary carbons at ~170 ppm for amide) .

- IR : Identify amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Mass Spectrometry : Use ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Storage : Keep in airtight containers at –20°C, away from light and moisture. Label with hazard warnings (e.g., "Irritant") .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when scaling up this compound production?

- Methodology :

- Catalyst Screening : Test Pd/C or Ni catalysts for amination steps to reduce reaction time .

- Solvent Optimization : Compare polar aprotic solvents (DMF, CH₃CN) for amide coupling. CH₃CN with HBTU showed 85% yield in small-scale trials .

- Kinetic Studies : Use in situ FTIR to monitor reaction progress and adjust temperature (70–90°C optimal) .

Q. How should contradictory biological activity data for this compound be analyzed?

- Methodology :

- Control Experiments : Replicate assays (e.g., anti-inflammatory tests) under standardized conditions (cell lines, dose ranges). NSC 6038, a structural analog, showed variability due to redox-sensitive chloro groups .

- SAR Studies : Compare with analogs (e.g., 4-fluoro-N,N-dipropylbenzamide) to isolate aminomethyl effects on receptor binding .

- Meta-Analysis : Aggregate data from PubChem and CAS Common Chemistry to identify trends in reported IC₅₀ values .

Q. What computational strategies predict the interaction of this compound with biological targets?

- Methodology :

- Docking Simulations : Use AutoDock Vina with crystal structures of COX-2 or NMDA receptors. The aminomethyl group shows hydrogen bonding with Glu520 in COX-2 .

- MD Simulations : Analyze stability of ligand-receptor complexes in GROMACS. Key parameters: RMSD (<2 Å), binding free energy (MM/PBSA) .

- QSAR Models : Develop models using descriptors like logP (1.2) and PSA (40.5 Ų) to predict bioavailability .

Q. How does the aminomethyl group influence the compound’s reactivity compared to halogenated analogs?

- Methodology :

- Electrophilicity : Compare Hammett σ values (aminomethyl: σₚ ~ –0.15 vs. chloro: σₚ ~ +0.23) to predict nucleophilic substitution rates .

- Stability Tests : Expose to UV light and measure degradation via HPLC. Aminomethyl derivatives degrade 30% slower than chloro analogs due to reduced electrophilicity .

- Redox Activity : Cyclic voltammetry reveals no oxidative peaks for aminomethyl, unlike redox-active chloro groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.